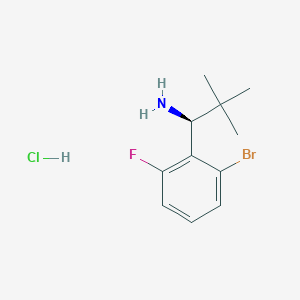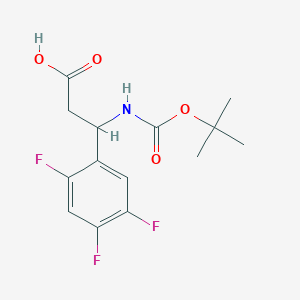
3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl group. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the Trifluorophenyl Group: This step often involves a substitution reaction where a trifluorophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions might target the carbonyl group in the Boc-protected amino group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.
Biology
In biological research, derivatives of this compound might be used to study enzyme interactions or as probes in biochemical assays.
Medicine
In medicinal chemistry, compounds like this are often explored for their potential as drug candidates, particularly in the development of inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid: Lacks the Boc protection.
3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the trifluorophenyl group.
Uniqueness
The presence of both the Boc-protected amino group and the trifluorophenyl group makes 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid unique. The Boc group provides stability and ease of handling, while the trifluorophenyl group can enhance biological activity and specificity.
Eigenschaften
Molekularformel |
C14H16F3NO4 |
|---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
DPGBOJSAWDCVFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
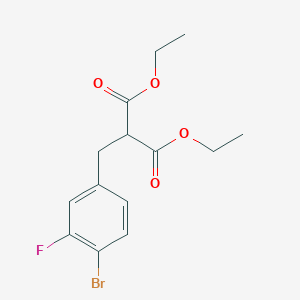
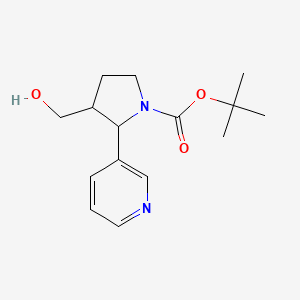

![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)

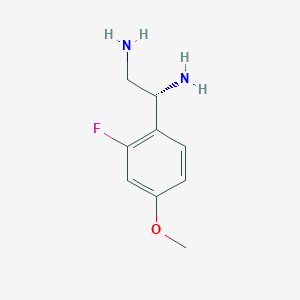

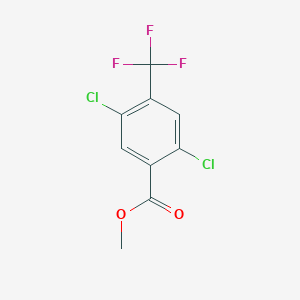
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)


